molecular formula C11H9FO2 B11767763 (3-Fluorofuran-2-yl)(phenyl)methanol

(3-Fluorofuran-2-yl)(phenyl)methanol

Cat. No.: B11767763
M. Wt: 192.19 g/mol
InChI Key: KWFYJCXVKSURKO-UHFFFAOYSA-N
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Description

(3-Fluorofuran-2-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a fluorine atom at the 3-position and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorofuran-2-yl)(phenyl)methanol typically involves the formation of the furan ring followed by the introduction of the fluorine atom and the phenylmethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The phenylmethanol group can be attached through a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorofuran-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaNH2, KOH

Major Products

Scientific Research Applications

(3-Fluorofuran-2-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorofuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The phenylmethanol group can enhance its solubility and bioavailability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluorophenyl)(furan-2-yl)methanol
  • (3-Chlorofuran-2-yl)(phenyl)methanol
  • (3-Bromofuran-2-yl)(phenyl)methanol

Uniqueness

(3-Fluorofuran-2-yl)(phenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

(3-fluorofuran-2-yl)-phenylmethanol

InChI

InChI=1S/C11H9FO2/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H

InChI Key

KWFYJCXVKSURKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CO2)F)O

Origin of Product

United States

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